Chemical structure and properties of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline
Chemical structure and properties of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline. As a compound likely situated in the early stages of discovery, this document synthesizes known information with predictive data and established methodologies for analogous structures. It is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into its synthesis, characterization, and potential biological relevance. The guide also outlines detailed safety and handling protocols, crucial for the responsible investigation of this novel chemical entity.
Introduction: The Scientific Context
Aniline and its derivatives are cornerstone scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their versatile reactivity and presence in numerous biologically active molecules make them a focal point of ongoing research. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another privileged structure in medicinal chemistry, renowned for its ability to confer desirable pharmacokinetic properties such as aqueous solubility and metabolic stability. The conjugation of an aniline moiety with a pyrrolidinylcarbonyl group, as seen in 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline, presents a unique chemical architecture with potential for novel biological activity. This guide aims to thoroughly characterize this molecule, providing a scientific basis for its further exploration.
Chemical Structure and Identification
The fundamental identity of a chemical compound is established by its structure and unique identifiers.
Molecular Structure
The structure of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is characterized by a central aniline ring substituted with a methyl group at the 2-position and a pyrrolidinylcarbonyl group at the 3-position.
Caption: 2D structure of 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 926195-24-6 | |
| Molecular Formula | C₁₂H₁₆N₂O | |
| Molecular Weight | 204.27 g/mol | |
| Canonical SMILES | CC1=C(C=CC=C1N)C(=O)N2CCCC2 | |
| InChI Key | InChI=1S/C12H16N2O/c1-9-7-6-8-10(13)11(9)12(15)14-4-2-3-5-14/h6-8H,2-5,13H2,1H3 |
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point (°C) | 130-145 | Estimated based on similar aromatic amides. |
| Boiling Point (°C) | > 350 | Expected to be high due to molecular weight and polar groups. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | Typical for moderately polar organic compounds. |
| pKa (most basic) | 3.5 - 4.5 | The aniline nitrogen is the most basic site. |
| LogP | ~2.5 | Indicates moderate lipophilicity. |
Predicted Spectroscopic Data
-
Aromatic Protons (3H): Expected in the range of δ 6.5-7.5 ppm, showing complex splitting patterns.
-
Aniline Amine Protons (2H): A broad singlet around δ 3.5-4.5 ppm.
-
Pyrrolidine Protons (8H): Multiple multiplets in the range of δ 1.8-3.6 ppm.
-
Methyl Protons (3H): A singlet around δ 2.2-2.4 ppm.
-
Aromatic Carbons (6C): Peaks between δ 110-150 ppm.
-
Amide Carbonyl Carbon (1C): A peak around δ 170 ppm.
-
Pyrrolidine Carbons (4C): Peaks in the aliphatic region, δ 25-50 ppm.
-
Methyl Carbon (1C): A peak around δ 15-20 ppm.
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N-H Stretching (Aniline): Two sharp bands around 3350-3450 cm⁻¹.
-
C=O Stretching (Amide): A strong absorption band around 1630-1660 cm⁻¹.
-
C-H Stretching (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C-N Stretching: Absorptions in the fingerprint region (1200-1350 cm⁻¹).
Synthesis and Purification
Proposed Synthetic Pathway
The most logical approach involves the amide coupling of 3-amino-2-methylbenzoic acid with pyrrolidine.
Caption: Proposed synthesis of the target compound via amide coupling.
Detailed Experimental Protocol
Objective: To synthesize 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline from 3-amino-2-methylbenzoic acid and pyrrolidine.
Materials:
-
HATU (1.1 eq) or HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-2-methylbenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add the coupling agent (HATU or HBTU, 1.1 eq) to the mixture and stir for another 15 minutes.
-
Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.
Potential Applications and Biological Relevance
The structural motifs present in 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline suggest several avenues for its application in drug discovery and development.
-
Kinase Inhibitors: Substituted anilines are a common feature in many kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase.[7]
-
GPCR Ligands: The pyrrolidine moiety is found in numerous ligands for G-protein coupled receptors, contributing to binding affinity and selectivity.
-
CNS-Active Agents: The moderate lipophilicity and presence of a basic nitrogen suggest potential for crossing the blood-brain barrier, making it a candidate for investigation in central nervous system disorders.
Safety, Handling, and Toxicology
No specific toxicological data for 2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is available. Therefore, it must be handled with the utmost care, assuming it is a hazardous substance. The following precautions are based on the known hazards of its precursors and related compounds.[8][9][10]
Hazard Identification
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Expected to be a skin and eye irritant.
-
Sensitization: May cause an allergic skin reaction.
Handling and Storage
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[8]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-Methyl-3-(1-pyrrolidinylcarbonyl)aniline is a novel chemical entity with significant potential for applications in medicinal chemistry. This guide has provided a comprehensive overview of its structure, predicted properties, a plausible synthetic route, and essential safety information. While a lack of extensive experimental data necessitates a predictive approach, the information presented herein serves as a solid foundation for researchers to embark on the further investigation of this promising molecule. As with any new compound, all experimental work should be conducted with rigorous safety precautions and thorough analytical characterization.
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